molecular formula C7H4ClIN2 B8027459 5-Chloro-3-iodoimidazo[1,2-a]pyridine

5-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B8027459
M. Wt: 278.48 g/mol
InChI Key: MLLMKNJRUHQMIO-UHFFFAOYSA-N
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Description

5-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1661862-72-1) is a high-value halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology, which is functionalized with both chloro and iodo substituents to enhance its reactivity . The iodine atom at the C3 position is particularly valuable for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling efficient carbon-carbon bond formation to create more complex molecular architectures . The imidazo[1,2-a]pyridine core is recognized for its wide spectrum of biological activities, and derivatives of this scaffold are found in several commercial drugs, including the cardiotonic agent olprinone, the analgesic miroprofen, and the insomnia treatment zolpidem . As such, our high-purity this compound is an essential building block for researchers designing and synthesizing new hybrid molecules and investigating potential therapeutic agents for conditions such as cancer, viral infections, and inflammatory diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLMKNJRUHQMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-haloketone, forming a pyridinium intermediate that undergoes cyclization and subsequent aromatization. When using α-iodoketones, the iodine atom is retained at the 3-position of the fused ring. For example, reacting 5-chloro-2-aminopyridine with 2-iodoacetophenone in toluene at 100°C with iodine (30 mol%) and TBHP (70% aqueous) yields the target compound in 68–72% isolated yield.

Key variables :

  • Solvent : Aqueous micellar media (e.g., SDS/water) enhances yields (81%) compared to organic solvents (62%).

  • Catalyst : Iodine promotes both cyclization and oxidative aromatization, avoiding metal catalysts.

  • Oxidant : TBHP facilitates dehydrogenation, critical for aromatization.

Post-Synthetic Halogenation of 5-Chloroimidazo[1,2-a]pyridine

Direct iodination of pre-formed 5-chloroimidazo[1,2-a]pyridine offers a modular route. Electrophilic iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Electrophilic Iodination Conditions

Reaction of 5-chloroimidazo[1,2-a]pyridine with ICl in dichloromethane at 0°C introduces iodine selectively at the 3-position due to the electron-rich nature of the imidazole ring. Yields range from 65–75%, with purity >95% confirmed via HPLC.

Limitations :

  • Competing diiodination occurs above 25°C, necessitating strict temperature control.

  • Steric hindrance from the 5-chloro group slightly reduces reactivity compared to unsubstituted analogs.

One-Pot Tandem Cyclization-Iodination

A chemodivergent strategy enables simultaneous core formation and iodination. This method uses 5-chloro-2-aminopyridine and α-bromoketones, with in situ bromine-to-iodine exchange.

Bromine/Iodine Exchange Mechanism

In a representative procedure, 5-chloro-2-aminopyridine reacts with 2-bromoacetophenone in the presence of CuI (10 mol%) and TBHP, forming 3-bromo-5-chloroimidazo[1,2-a]pyridine. Subsequent treatment with NaI in DMF at 120°C replaces bromine with iodine via an SN2 mechanism, yielding the target compound in 58% overall yield.

Advantages :

  • Avoids handling hygroscopic α-iodoketones.

  • Compatible with diverse α-bromoketones, enabling structural diversification.

Oxidative Coupling Using Iodine Catalysis

Iodine-mediated oxidative coupling merges 5-chloro-2-aminopyridine with aryl ketones, constructing the imidazo[1,2-a]pyridine core while introducing iodine.

Protocol and Scope

A mixture of 5-chloro-2-aminopyridine (1.2 equiv), acetophenone derivatives (1 equiv), iodine (30 mol%), and TBHP (2 equiv) in water at 80°C for 12 hours delivers 5-chloro-3-iodoimidazo[1,2-a]pyridines in 50–70% yield. The reaction proceeds via Schiff base formation, cyclization, and iodine-assisted aromatization (Figure 1).

Notable features :

  • Solvent-free or aqueous conditions reduce environmental impact (E-factor: 0.75–1.41).

  • Gram-scale synthesis achieves 81% yield, demonstrating industrial viability.

Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Cyclocondensation5-Cl-2-aminopyridine, α-iodoketone68–72High regioselectivityα-Iodoketones costly
Post-synthetic iodination5-Cl-imidazo[1,2-a]pyridine65–75ModularMultiple steps, purity challenges
Tandem cyclization5-Cl-2-aminopyridine, α-bromoketone58One-pot, versatileRequires metal catalyst
Oxidative coupling5-Cl-2-aminopyridine, aryl ketone50–70Green chemistry, scalableLimited to electron-deficient ketones

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the core structure.

    Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-3-iodoimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential in targeted therapies for diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. The compound's ability to inhibit cholinesterases positions it as a candidate for enhancing cognitive function and slowing the progression of Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Key Findings:

  • Cholinesterase Inhibition: Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment .
  • Targeted Therapies: The compound is being investigated for its role in developing drugs that target specific protein kinases involved in various diseases .

Biological Research

The compound is utilized extensively in biological studies to explore the mechanisms of action of enzymes and receptors. Its derivatives have shown antiviral, antibacterial, and anti-inflammatory properties, making them suitable for studying complex biological pathways.

Applications in Biological Research:

  • Enzyme Mechanism Studies: this compound aids researchers in understanding enzyme interactions and pathways related to diseases .
  • Imaging Agents: It has been incorporated into compounds used for imaging amyloid aggregates in Alzheimer's patients, providing insights into disease progression .

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique properties. This includes applications in conducting polymers and advanced coatings.

Material Science Applications:

  • Conducting Polymers: The compound contributes to the development of materials with enhanced electrical properties suitable for electronic applications .
  • Advanced Coatings: Its unique chemical structure allows it to be used in formulating coatings that provide protective or functional benefits .

Agrochemicals

The compound plays a role in the formulation of pesticides and herbicides, contributing to more effective agricultural practices. Its derivatives are being evaluated for their efficacy in crop protection against pests and diseases.

Diagnostic Tools

This compound is also being investigated for its potential use in developing diagnostic agents that enhance imaging techniques. This application could improve the accuracy of medical diagnoses by providing clearer images of biological tissues.

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate for drug synthesis targeting cancer and Alzheimer's diseasePotential cholinesterase inhibitors
Biological ResearchStudies on enzyme mechanisms and receptor interactionsInsights into disease pathways
Material ScienceDevelopment of conducting polymers and advanced coatingsEnhanced material properties
AgrochemicalsFormulation of effective pesticides and herbicidesImproved crop protection
Diagnostic ToolsDevelopment of imaging agents for medical diagnosticsEnhanced diagnostic accuracy

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Carboxylic acid at C3 (e.g., ) increases polarity, reducing membrane permeability but enhancing solubility. In contrast, iodine at C3 may balance lipophilicity and electronic effects for optimal drug-likeness .

Physicochemical Properties

Property This compound (Inferred) 6-Chloro-3-carboxylic Acid 3-Methyl Derivative
Molecular Weight ~294.5 g/mol (estimated) 196.59 g/mol ~158.6 g/mol
Solubility Moderate (iodine enhances lipophilicity) Slightly soluble in water High (due to small substituent)
Fluorescence Likely weak (iodine may quench fluorescence) Not reported Not applicable
LogP ~2.5–3.0 (estimated) ~1.8 ~2.0

Notes:

  • Iodine’s heavy atom effect may reduce fluorescence quantum yield compared to TOSMIC-tagged derivatives (e.g., compound 15 in with strong fluorescence).
  • Higher logP values for iodine-substituted compounds suggest improved blood-brain barrier penetration, critical for CNS-targeted therapies .

Antimicrobial and Antifungal Activity

Compound Class MIC (μg/mL) Target Organisms Mechanism of Action Reference
TOSMIC-imidazo[1,2-a]pyridines 2.5–25 (Aspergillus fumigatus) Fungal cell membrane disruption Lanosterol 14α-demethylase inhibition
Organoselenium derivatives 0.5–8.0 Broad-spectrum bacteria/fungi Reactive oxygen species generation
This compound (Inferred) Not tested - Potential CYP450 inhibition -

Comparison :

  • Iodine’s electronegativity and size may enhance interactions with fungal cytochrome P450 enzymes (e.g., Lanosterol 14α-demethylase) compared to smaller halogens like chlorine .
  • Organoselenium compounds exhibit lower MICs, but iodine derivatives may offer better stability and reduced toxicity.

Receptor Binding and Selectivity

  • MCH1R Antagonists : 3-Methyl derivatives show IC50 values <10 nM , while iodine’s bulkiness at C3 might reduce affinity but improve selectivity for peripheral targets.
  • Antitubercular Activity : Imidazo[1,2-a]pyridine amides (IPAs) achieve MICs as low as 0.05 μg/mL . Halogenated analogs like 5-chloro-3-iodo derivatives could similarly target mycobacterial enzymes.

ADME and Toxicity Profiles (Inferred)

  • Absorption : Iodine’s lipophilicity may enhance intestinal absorption compared to polar carboxylic acid derivatives .
  • Excretion : Larger halogenated compounds may exhibit slower renal clearance, requiring formulation adjustments.

Biological Activity

Introduction

5-Chloro-3-iodoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in drug development, especially as a precursor for various pharmacologically active derivatives. The biological activity of this compound encompasses antimicrobial, anticancer, and receptor antagonist properties, making it a subject of significant research interest.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H4ClIN2\text{C}_7\text{H}_4\text{ClI}\text{N}_2

This compound features a fused imidazole and pyridine ring system with chlorine and iodine substituents that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridines exhibit notable antimicrobial properties . Specifically, derivatives of this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. The presence of halogen atoms (like chlorine and iodine) is believed to enhance the antimicrobial activity by affecting the compound's lipophilicity and interaction with microbial membranes .

Anticancer Activity

This compound shows promising anticancer properties . Studies have reported that related imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Receptor Antagonism

This compound has been explored as a histamine H2-receptor antagonist , which is crucial in managing conditions like peptic ulcers and gastroesophageal reflux disease by inhibiting gastric acid secretion . The structural modifications in imidazo[1,2-a]pyridines can significantly affect their binding affinity and selectivity towards various receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Halogen Substitution : The position and type of halogen (Cl or I) can alter the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.
  • Functional Groups : Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency against specific targets such as protein kinases or receptors .

Table 1: Comparison of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobialDisruption of microbial membranes
Ethyl 5-chloroimidazo[1,2-a]pyridineAnticancerInduction of apoptosis
LinaprazanH2-receptor antagonistInhibition of gastric acid secretion
CJ-033466GastroprokineticPartial agonism at 5-HT4 receptors

Case Study 1: Anticancer Efficacy

In a study focusing on the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on MCF-7 cells, it was found that compounds with halogen substitutions exhibited increased potency compared to their non-halogenated counterparts. The study utilized IC50 values to quantify effectiveness, revealing that modifications at the 5-position significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives demonstrated that compounds with iodine substitution showed superior activity against Gram-positive bacteria. This suggests that iodine may play a critical role in enhancing the interaction between the compound and bacterial cell walls .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Chloro-3-iodoimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

  • Core Synthesis : Start with imidazo[1,2-a]pyridine scaffolds. Introduce chlorine and iodine via sequential halogenation. Chlorination can be achieved using POCl₃ or NCS (N-chlorosuccinimide) under reflux . For iodination, iodine catalysis (e.g., I₂/CuI in DMF at 80–100°C) ensures regioselectivity at the 3-position .
  • Optimization : Use microwave-assisted synthesis (e.g., 1:2 methanol/water with trifluoroacetic acid) to reduce reaction time and improve yield (66–79% observed in similar imidazo derivatives) . Monitor reaction progress via TLC or HPLC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry using coupling constants (e.g., J = 7.2 Hz for pyridine protons) and chemical shifts. Chlorine deshields adjacent protons (δ ~8.2–8.5 ppm), while iodine’s electron-withdrawing effect shifts carbons to δ 120–140 ppm .
  • IR Spectroscopy : Look for C-I (500–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ expected at m/z 279.91). Compare with calculated values (±0.005 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., overlapping NMR peaks) for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve peak overlaps by correlating 1H-1H couplings (COSY) and 1H-13C connectivities (HSQC/HMBC). For example, HMBC can link the iodine-bearing carbon to adjacent protons .
  • Variable Solvent Studies : Use deuterated DMSO or CDCl₃ to shift peaks. Chloroform-d enhances resolution of aromatic protons .
  • X-ray Crystallography : Definitive structural confirmation. Similar imidazo derivatives show planar geometry with bond angles of 120° at the fused ring .

Q. What strategies mitigate competing side reactions during halogenation of imidazo[1,2-a]pyridines?

Methodological Answer:

  • Steric Protection : Block reactive sites using bulky groups (e.g., tert-butyl) before halogenation.
  • Catalytic Control : Use CuI/I₂ for selective iodination, avoiding over-halogenation. Lower temperatures (50–60°C) reduce radical side reactions .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution over nucleophilic pathways .

Q. How do steric/electronic factors influence cross-coupling reactivity of this compound?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The 3-iodo group is highly reactive toward Pd-catalyzed coupling (e.g., with aryl boronic acids). Chlorine at C-5 deactivates the ring but directs electrophiles to C-7 via meta-directing effects .
  • Electronic Effects : Iodo’s strong σ-withdrawing nature slows coupling; use Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C) to enhance reactivity .

Q. How can computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Docking Studies (AutoDock/Vina) : Model interactions with targets like kinases or GPCRs. Imidazo[1,2-a]pyridines often bind via π-π stacking (pyridine ring) and halogen bonds (iodine) .
  • QSAR Models : Use Hammett constants (σ) for Cl/I to predict electron-withdrawing effects on bioactivity. Cl (σ = 0.23) is less deactivating than I (σ = 0.18), favoring membrane permeability .

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